molecular formula C20H16ClNO3 B6382398 5-(4-Cbz-Aminopheny)-3-chlorophenol, 95% CAS No. 1261932-00-6

5-(4-Cbz-Aminopheny)-3-chlorophenol, 95%

Cat. No. B6382398
CAS RN: 1261932-00-6
M. Wt: 353.8 g/mol
InChI Key: QAWPKQNCDVCZHC-UHFFFAOYSA-N
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Description

5-(4-Cbz-Aminopheny)-3-chlorophenol, 95% (5-Cbz-3-Cl-Phenol) is an aromatic compound with a wide range of applications in a variety of scientific fields. It is an organochlorine compound with a molecular weight of 253.45 g/mol, and is a white crystalline solid at room temperature with a melting point of 156-159 °C. 5-Cbz-3-Cl-Phenol is used in research as a reagent, intermediate, and catalyst in various synthetic reactions and processes. It is also used as a building block in the synthesis of pharmaceuticals, dyes, and other organic compounds.

Scientific Research Applications

5-Cbz-3-Cl-Phenol is used in a variety of scientific research applications, such as in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used as a reagent, intermediate, and catalyst in various synthetic reactions and processes. Additionally, it is used in the preparation of heterocyclic compounds, such as 1,4-dihydropyridines, 1,3-dihydro-2H-benzimidazoles, and 1,4-dihydropyridines. Furthermore, it is used as a catalyst in the synthesis of polymers, such as polycarbosilane and polyurethanes.

Mechanism of Action

The mechanism of action of 5-Cbz-3-Cl-Phenol is based on its ability to act as an electrophile in organic reactions. It is capable of forming covalent bonds with electron-rich molecules, such as amines and alcohols. Furthermore, it can act as a nucleophile in organic reactions, allowing it to react with electron-deficient molecules, such as aldehydes and ketones. Additionally, it can act as a catalyst in the synthesis of polymers, such as polycarbosilane and polyurethanes.
Biochemical and Physiological Effects
5-Cbz-3-Cl-Phenol is not known to have any significant biochemical or physiological effects. It is not metabolized by the body and is rapidly excreted unchanged in the urine. Additionally, it is not known to be toxic or to cause any adverse effects in humans.

Advantages and Limitations for Lab Experiments

The advantages of using 5-Cbz-3-Cl-Phenol in laboratory experiments include its low cost, its low toxicity, and its ability to act as an electrophile, nucleophile, and catalyst in various reactions. Additionally, it is easy to handle and store, and can be used in a wide range of synthetic reactions and processes.
The limitations of using 5-Cbz-3-Cl-Phenol in laboratory experiments include its relatively low reactivity in certain reactions, its relatively low solubility in certain solvents, and its tendency to form insoluble precipitates in certain reactions. Additionally, it is not suitable for use in reactions involving strong acids or bases, and should not be used in reactions involving highly reactive compounds.

Future Directions

The future directions for 5-Cbz-3-Cl-Phenol include further research on its use as a reagent, intermediate, and catalyst in a variety of synthetic reactions and processes. Additionally, research should be conducted on its use in the preparation of heterocyclic compounds, such as 1,4-dihydropyridines, 1,3-dihydro-2H-benzimidazoles, and 1,4-dihydropyridines. Furthermore, research should be conducted on its use as a catalyst in the synthesis of polymers, such as polycarbosilane and polyurethanes. Finally, research should be conducted on its ability to act as an electrophile, nucleophile, and catalyst in various reactions.

Synthesis Methods

5-Cbz-3-Cl-Phenol can be synthesized using two methods: the direct acylation of 4-aminophenol with 3-chlorobenzoyl chloride and the condensation of 4-chlorobenzaldehyde with 4-aminophenol. In the direct acylation method, 4-aminophenol is reacted with 3-chlorobenzoyl chloride in the presence of anhydrous potassium carbonate. The reaction is carried out at a temperature of 80-90 °C for 30-60 minutes. The reaction product is then purified and recrystallized from a suitable solvent. In the condensation method, 4-chlorobenzaldehyde is reacted with 4-aminophenol in the presence of a base, such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at a temperature of 80-90 °C for 30-60 minutes. The reaction product is then purified and recrystallized from a suitable solvent.

properties

IUPAC Name

benzyl N-[4-(3-chloro-5-hydroxyphenyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO3/c21-17-10-16(11-19(23)12-17)15-6-8-18(9-7-15)22-20(24)25-13-14-4-2-1-3-5-14/h1-12,23H,13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAWPKQNCDVCZHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CC(=CC(=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Cbz-Aminopheny)-3-chlorophenol

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